6-氧代壬酸

描述

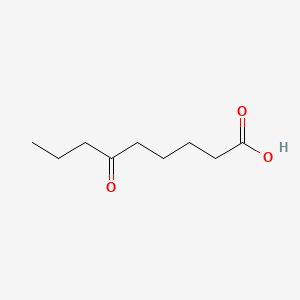

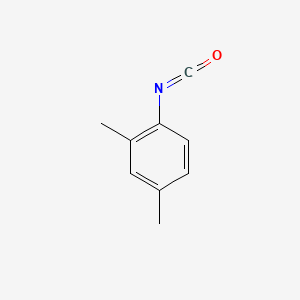

6-Oxononanoic acid is an oxo carboxylic acid . It has the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . The IUPAC name for this compound is also 6-oxononanoic acid .

Synthesis Analysis

The synthesis of 6-Oxononanoic acid involves oxidation reactions . One method involves the reaction with oxygen and copper dichloride in acetic acid at 80°C for 6 hours .

Molecular Structure Analysis

The InChI code for 6-Oxononanoic acid is 1S/C9H16O3/c1-2-5-8(10)6-3-4-7-9(11)12/h2-7H2,1H3,(H,11,12) . The Canonical SMILES structure is CCCC(=O)CCCCC(=O)O .

Physical And Chemical Properties Analysis

6-Oxononanoic acid has a density of 1.0±0.1 g/cm³ . Its boiling point is 323.8±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 62.2±6.0 kJ/mol . The flash point is 163.8±19.7 °C . The index of refraction is 1.450 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .

科学研究应用

酿酒中的芳香潜力

6-氧代壬酸,在研究中称为 4-氧代壬酸,与波尔多葡萄品种的芳香潜力有关。它是果汁和葡萄酒中干果/熟果细微差别的一种化学标记。已经证明了它在酒精发酵过程中由酵母生物转化为 γ-壬内酯,表明它在影响葡萄酒香气方面发挥着作用。这一发现突出了该化合物在酿酒过程中,特别是对特定葡萄品种的独特风味做出贡献方面的意义 (de Ferron 等,2020).

对肝功能的代谢影响

对密切相关的化合物 9-氧代壬酸的研究表明了它对肝脂质代谢的影响。在一项涉及大鼠的研究中,9-氧代壬酸的施用导致肝脏中脂肪酸从头合成的显着减少。这一发现表明类似化合物在研究和可能管理与肝功能和脂质代谢相关的代谢过程中具有潜在的应用 (Minamoto 等,1988).

作用机制

Biochemical Pathways

6-Oxononanoic acid belongs to the class of organic compounds known as medium-chain keto acids and derivatives . These are keto acids with a 6 to 12 carbon atoms long side chain . .

Pharmacokinetics

6-Oxononanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Oxononanoic acid. Given that 6-Oxononanoic acid is a very hydrophobic molecule , its solubility, stability, and efficacy could be influenced by factors such as pH, temperature, and the presence of other compounds.

属性

IUPAC Name |

6-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-5-8(10)6-3-4-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQPWIWDPJRIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961686 | |

| Record name | 6-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4144-58-5 | |

| Record name | 6-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-oxononanoic acid in the context of the provided research papers?

A1: The research papers primarily focus on the metabolic pathways employed by specific Pseudomonas species to degrade aromatic hydrocarbons like isopropylbenzene and isobutylbenzene. 6-Oxononanoic acid, specifically its hydroxylated form, (+)-2-hydroxy-8-methyl-6-oxononanoic acid, is identified as a key ring fission product in the degradation of isobutylbenzene by these bacteria. [, , ] This suggests the existence of a previously unknown reductive step in the metabolic pathway where the aromatic ring is cleaved and further modified.

Q2: How does the structure of the parent hydrocarbons, isopropylbenzene and isobutylbenzene, relate to the formation of 6-oxononanoic acid derivatives?

A2: The studies demonstrate that the position of the alkyl substituent on the benzene ring influences the structure of the resulting 6-oxononanoic acid derivative. For instance, isobutylbenzene degradation leads to (+)-2-hydroxy-8-methyl-6-oxononanoic acid, where the methyl group on the alkyl chain corresponds to the substituent's position on the original benzene ring. [] This structure-product relationship provides insights into the regioselectivity of the bacterial enzymes involved in the degradation pathway.

Q3: Beyond identifying 6-oxononanoic acid derivatives, what broader metabolic insights do the research papers offer?

A3: The research highlights a previously undescribed metabolic divergence in the bacterial degradation of isopropylbenzene and isobutylbenzene. [] While both hydrocarbons undergo initial oxidation of the aromatic ring, the subsequent steps leading to ring fission and the formation of 6-oxononanoic acid derivatives reveal a branching in the metabolic pathway. This discovery emphasizes the complexity and diversity of bacterial metabolic strategies for utilizing aromatic hydrocarbons as carbon sources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)